molecular formula C12H17NO B1395400 3-(2-Phenoxyethyl)pyrrolidine CAS No. 1220035-53-9

3-(2-Phenoxyethyl)pyrrolidine

Cat. No. B1395400
CAS RN: 1220035-53-9
M. Wt: 191.27 g/mol
InChI Key: OAFWNGXFWQBXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions . For example, it has been suggested that the origin of regio- and stereoselectivity in Michael additions of pyrrolidine enamines is achieved by thermodynamic rather than kinetic control through distinct conformational preferences of the enamines .


Physical And Chemical Properties Analysis

3-(2-Phenoxyethyl)pyrrolidine is a white crystalline solid with a melting point of 43-45°C. The chemical compound has a molecular weight of 203.28 g/mol and a density of 1.105 g/cm³.

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been reported to interact with various targets, including hdac2 and phb2 . The role of these targets is significant in various biological processes, including gene expression and protein function.

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a specific manner, leading to changes in the target’s function . For instance, the introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biochemical pathways . For example, the tetramic acid moiety of some pyrrolidine derivatives is formed on an atypical NRPS module constituted by two discrete proteins .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . For instance, the introduction of a methyl group at C-3 of the pyrrolidine ring can prevent metabolic instability, conferring better pharmacokinetic profiles than the parent 3-hydroxy compounds .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrrolidine derivatives continue to be of interest in drug discovery due to their potential in the treatment of various diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(2-phenoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)14-9-7-11-6-8-13-10-11/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFWNGXFWQBXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Phenoxyethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Phenoxyethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(2-Phenoxyethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(2-Phenoxyethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(2-Phenoxyethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
3-(2-Phenoxyethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.